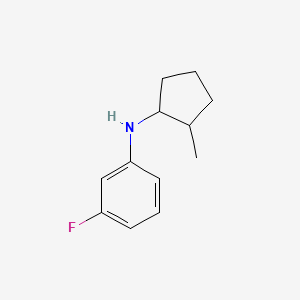

3-fluoro-N-(2-methylcyclopentyl)aniline

Description

3-Fluoro-N-(2-methylcyclopentyl)aniline is a fluorinated aromatic amine characterized by a fluorine atom at the 3-position of the aniline ring and a 2-methylcyclopentyl substituent on the nitrogen. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.25 g/mol.

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

3-fluoro-N-(2-methylcyclopentyl)aniline |

InChI |

InChI=1S/C12H16FN/c1-9-4-2-7-12(9)14-11-6-3-5-10(13)8-11/h3,5-6,8-9,12,14H,2,4,7H2,1H3 |

InChI Key |

KOAHJACASGFUPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-methylcyclopentyl)aniline typically involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.

Fluorination: Aniline undergoes electrophilic aromatic substitution to introduce a fluorine atom at the third position, forming 3-fluoroaniline.

Alkylation: 3-fluoroaniline is then subjected to alkylation with 2-methylcyclopentyl bromide under basic conditions to yield 3-fluoro-N-(2-methylcyclopentyl)aniline.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Types of Reactions:

Oxidation: 3-fluoro-N-(2-methylcyclopentyl)aniline can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(2-methylcyclopentyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Positional Isomers: 2-Fluoro-N-(3-methylcyclopentyl)aniline

- Structure : Fluorine at the 2-position of the aniline ring; 3-methylcyclopentyl substituent.

- Molecular Formula : C₁₂H₁₆FN (MW: 193.26 g/mol).

- Steric Effects: The 3-methylcyclopentyl group introduces similar steric hindrance to the target compound but may differ in spatial orientation.

- Applications : Positional isomers often exhibit distinct biological activities due to variations in receptor binding .

Fluorinated Aromatic Amines with Trifluoromethyl Groups

4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline

Heterocyclic Substituted Analogs

3-Fluoro-N-(furan-2-ylmethyl)aniline

- Structure : Furan-2-ylmethyl substituent.

- Molecular Formula: C₁₁H₁₀FNO (MW: 191.21 g/mol).

- Key Differences :

3-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline

- Structure : Imidazole-containing substituent.

- Molecular Formula : C₁₀H₁₀FN₃ (MW: 191.21 g/mol).

- Key Differences :

Aliphatic vs. Aromatic Substituents

3-Fluoro-N-(3-methylpentan-2-yl)aniline

- Structure : Branched aliphatic chain (3-methylpentan-2-yl).

- Molecular Formula : C₁₂H₁₇FN (MW: 198.28 g/mol).

- Key Differences :

Data Table: Structural and Physical Properties

Biological Activity

3-Fluoro-N-(2-methylcyclopentyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-fluoro-N-(2-methylcyclopentyl)aniline is C_{12}H_{16}F N, with a molecular weight of approximately 201.27 g/mol. The presence of a fluorine atom at the meta position of the aniline ring enhances its lipophilicity and metabolic stability, which can influence its biological interactions and efficacy in therapeutic applications.

Mechanisms of Biological Activity

The biological activity of 3-fluoro-N-(2-methylcyclopentyl)aniline is primarily attributed to:

- Fluorine Substitution : The fluorine atom can enhance the binding affinity to various biological targets, potentially leading to increased efficacy as a pharmaceutical agent.

- Lipophilicity : The compound's lipophilic nature allows for better membrane permeability, facilitating interactions with cellular targets.

Pharmacological Applications

Studies have indicated that compounds structurally similar to 3-fluoro-N-(2-methylcyclopentyl)aniline exhibit various pharmacological activities, including:

- Anticancer Activity : Fluorinated anilines have been investigated for their potential to inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against specific cancer cell lines by interfering with critical cellular pathways.

- Enzyme Inhibition : The compound may act as an inhibitor in enzyme systems, which is a common mechanism for many therapeutic agents targeting metabolic pathways.

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(3-fluoro-2-methylphenyl)thian-4-amine | Anticancer | |

| N-(3-chloro-2-methylphenyl)thian-4-amine | Enzyme Inhibition | |

| 4-Fluoro-3-methylbenzene-1,2-diamine | Antimicrobial | |

| 3-Fluoro-2-methylaniline | Anticancer |

These compounds share structural similarities with 3-fluoro-N-(2-methylcyclopentyl)aniline and have been studied for their biological activities. The data indicates that modifications in the substituent groups can significantly alter the pharmacological profiles.

Research Findings

Recent studies have focused on understanding how structural variations influence the biological activity of fluorinated anilines. For instance:

- A study demonstrated that the introduction of a fluorine atom could enhance the selectivity and potency of enzyme inhibitors compared to their non-fluorinated counterparts. This suggests that 3-fluoro-N-(2-methylcyclopentyl)aniline may exhibit improved therapeutic profiles in specific applications.

- Another investigation into similar compounds highlighted their potential role in targeting cancer cell lines, showcasing promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.